11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one
Description
This compound belongs to a class of nitrogen- and sulfur-containing heterocycles with a rigid tricyclic framework. Its structure features a 1,10,12-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,9-tetraen-13-one core, substituted with a 4-methoxyphenyl group, a trifluoromethyl group, and a methyl group. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, while the methoxyphenyl group may influence π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c1-10-3-8-13-14(9-10)27-16-23-17(18(19,20)21,22-15(25)24(13)16)11-4-6-12(26-2)7-5-11/h3-9H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJVFAQSWPRIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=O)NC(N=C3S2)(C4=CC=C(C=C4)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one typically involves multi-step organic synthesis. Key steps include the formation of the tricyclic core, introduction of the trifluoromethyl group, and attachment of the methoxyphenyl group. Common reagents used in these steps include trifluoromethylating agents, methoxyphenyl derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The incorporation of triazole rings is often associated with enhanced antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Properties : Compounds in this class have shown potential as anti-inflammatory agents in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that derivatives of triazatricyclo compounds may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cells . The unique structure allows for interaction with multiple biological targets.
Material Science Applications
The compound's unique physical and chemical properties make it a candidate for applications in material science:
- Polymer Chemistry : Its ability to form stable complexes can be utilized in developing new polymeric materials with enhanced mechanical properties or specific functionalities.
- Nanotechnology : The compound may serve as a building block for nanostructured materials due to its multi-cyclic nature, allowing for the creation of novel nanocomposites with tailored properties.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of related triazole compounds against common bacterial strains. Results indicated that modifications similar to those found in 11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one significantly enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory mechanisms of triazatricyclo compounds demonstrated their ability to inhibit the NF-kB signaling pathway, leading to reduced inflammation in animal models . This suggests potential therapeutic applications in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the methoxyphenyl group can modulate its activity. The compound may influence various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following structurally related compounds have been synthesized and characterized (Table 1):
Key Observations :
- Trifluoromethyl vs. Hydroxy/Methoxy Groups : The trifluoromethyl group in the target compound and Compound 11f increases hydrophobicity compared to hydroxy-substituted analogues (e.g., ’s compound), which may enhance membrane permeability .
Spectral and Crystallographic Analysis
- ¹H-NMR Trends : Methyl groups in similar compounds resonate at δ ~2.47–2.68 ppm, while aromatic protons appear between δ 7.32–7.58 ppm, consistent with methoxyphenyl environments .
- X-ray Diffraction : ’s compound exhibited a mean C–C bond length of 0.005 Å, indicating high structural precision, a benchmark for validating the target compound’s geometry .
Biological Activity
The compound 11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a trifluoromethyl group and a methoxyphenyl substituent. The presence of sulfur and nitrogen atoms in the triazatricyclo framework contributes to its diverse chemical properties and biological activities.
Structural Formula
Key Functional Groups
- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
- Methoxy group : Often associated with increased solubility and bioavailability.
- Thiazole and triazole rings : Contribute to the compound's pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, mycobacteria, yeasts, and molds . The specific compound under discussion may also share these properties due to structural similarities.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study demonstrated that related hydrazone derivatives exhibited dual inhibition of these enzymes with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . These findings suggest that the compound may possess similar inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease.
Cytotoxicity Studies
In vitro studies have shown that certain derivatives of related compounds do not exhibit cytotoxicity at concentrations up to 100 µM when tested on HepG2 cell lines . This indicates a favorable safety profile that could be advantageous for therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds has been explored extensively. Modifications in substituents, such as the introduction of electronegative groups (e.g., trifluoromethyl or nitro groups), have been associated with enhanced biological activity . Understanding these relationships can guide the design of more potent analogs.
Study 1: Cholinesterase Inhibition
In a comparative study involving various hydrazone derivatives, it was found that specific substitutions on the benzaldehyde moiety significantly influenced the inhibition potency against AChE and BuChE. The most effective inhibitors were identified as those with additional electron-withdrawing groups .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of thiazole-containing compounds revealed that specific derivatives exhibited broad-spectrum activity against both bacterial and fungal strains. The findings suggest that modifications leading to increased lipophilicity enhance membrane penetration and subsequent antimicrobial action .
Q & A
Q. Basic
- X-ray crystallography : Provides atomic-level resolution of the tricyclic core and substituent orientations. Key parameters include data-to-parameter ratios >7.1 and R-factors <0.05 for reliability .
- Spectroscopy : High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) validate molecular connectivity and purity .
How can researchers integrate computational modeling with experimental data to predict reactivity or stability?
Q. Advanced
- Density Functional Theory (DFT) : Models electronic properties (e.g., charge distribution) to predict sites of electrophilic/nucleophilic attack .
- COMSOL Multiphysics : Simulates reaction kinetics and stability under varying conditions (e.g., pH, temperature) .
- Validation : Compare computational results with experimental spectroscopic and crystallographic data to refine accuracy .
What methodological approaches are recommended for elucidating structure-activity relationships (SAR) of derivatives?
Q. Advanced
- Derivative synthesis : Introduce substituents (e.g., halogens, methoxy groups) at key positions to assess biological activity changes .
- In vitro assays : Use enzyme inhibition or receptor-binding assays to quantify activity shifts. Pair with molecular docking studies to identify binding motifs .
- Data triangulation : Cross-reference SAR trends with similar tricyclic compounds (e.g., pyrimido-benzothiazin derivatives) to generalize findings .
What strategies ensure the stability of this compound under varying experimental conditions?
Q. Basic
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds .
- pH sensitivity : Test solubility and stability in buffered solutions (pH 3–10) using UV-Vis spectroscopy .
- Storage : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent hydrolysis or oxidation .
How should researchers address discrepancies between theoretical predictions and experimental observations?
Q. Advanced
- Multi-technique validation : Reconcile DFT-predicted bond lengths with X-ray crystallography data (mean C–C bond deviation <0.005 Å) .
- Error analysis : Quantify uncertainties in computational models (e.g., basis set limitations) and experimental measurements (e.g., crystallographic R-factors) .
- Iterative refinement : Adjust theoretical parameters (e.g., solvent effects in COSMO-RS models) to align with empirical results .
What novel methodologies are emerging for studying biological interactions of this compound?
Q. Advanced
- Cryo-electron microscopy (cryo-EM) : Resolve compound-target complexes at near-atomic resolution .
- AI-driven high-throughput screening : Train machine learning models on bioactivity datasets to prioritize derivatives for testing .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine SAR models .
What purification techniques are most suitable for isolating this compound from complex mixtures?
Q. Basic
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts .
- Membrane filtration : Nanofiltration removes low-molecular-weight impurities .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) to enhance crystal purity .
How can advanced crystallographic data enhance understanding of electronic properties?
Q. Advanced
- Charge density analysis : Maps electron distribution to identify reactive sites (e.g., trifluoromethyl group’s electron-withdrawing effects) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing stability .
- Synchrotron radiation : High-flux X-rays improve data resolution for accurate electrostatic potential calculations .
What interdisciplinary approaches are being explored to expand applications of this compound?
Q. Advanced
- Chemical biology : Functionalize the tricyclic core with fluorescent tags for live-cell imaging .
- Materials science : Incorporate into metal-organic frameworks (MOFs) for catalytic or sensing applications .
- Pharmacology : Combine with pharmacokinetic modeling to optimize bioavailability and toxicity profiles .
Notes
- References : Avoid commercial sources (e.g., BenchChem) per guidelines.
- Methodological rigor : Emphasize replication, multi-technique validation, and iterative refinement in all answers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
